molecular formula C21H15Cl2N3O3S2 B2572219 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide CAS No. 921107-08-6

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2572219
CAS No.: 921107-08-6
M. Wt: 492.39
InChI Key: RBOXUDKSWVRHER-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a synthetic organic compound built around two privileged medicinal chemistry scaffolds: the benzothiazole ring and the sulfonamide functional group . The benzothiazole core is a structurally significant heterocycle known for its diverse bioactivities and is found in several pharmacologically active agents . Similarly, the sulfonamide moiety is a classic pharmacophore in drug discovery, contributing to the efficacy of various antimicrobial and therapeutic agents . The specific integration of these features, along with dichloro and methyl substituents, suggests this compound is a valuable intermediate for researchers exploring new bioactive molecules. While the specific biological profile of this compound requires further investigation, its structural attributes indicate strong potential for application in several research areas. Compounds featuring benzothiazole and sulfonamide groups have been extensively studied for their antioxidant properties, acting as radical scavengers and superoxide dismutase mimics . Furthermore, such molecular architectures are frequently investigated in oncology research, with some analogues demonstrating potent inhibitory activity against key molecular targets like the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway . The presence of the sulfonamide group also makes it a candidate for antimicrobial studies, as this group is a well-known component of many antimicrobial drugs . This product is intended for research and development purposes in chemical and pharmaceutical laboratories. It is supplied as a high-purity compound suitable for use as a building block in organic synthesis, a candidate for in vitro biological screening, or a lead compound for structural optimization in computer-aided drug design campaigns . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S2/c1-12-6-8-13(9-7-12)31(28,29)26-17-5-3-2-4-14(17)20(27)25-21-24-18-15(22)10-11-16(23)19(18)30-21/h2-11,26H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOXUDKSWVRHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often include the use of chlorinating agents to introduce chlorine atoms at specific positions on the benzothiazole ring. Subsequent steps involve the introduction of the sulfonamide and benzamide groups through nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Molecular Formula Key Functional Groups Reference
Target Compound Benzothiazole + benzamide C₁₉H₁₂Cl₂N₃O₃S₂ Benzothiazole, sulfonamido, Cl substituents -
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide () Benzothiazole + nitrofuran C₁₂H₅Cl₂N₃O₄S Benzothiazole, nitrofuran, Cl substituents
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamide () Imidazole + benzamide C₁₉H₁₁N₅O Dicyanoimidazole, benzamide
Rip-B () Benzamide + dimethoxyphenethyl C₁₇H₁₉NO₃ Benzamide, 3,4-dimethoxyphenyl
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles () Triazole + sulfonyl Varies (e.g., C₂₀H₁₄F₂N₃O₂S) Triazole-thione, sulfonyl, halogen substituents

Key Observations :

  • The target compound shares the benzothiazole core with 's nitrofuran derivative but differs in the substituent (sulfonamido vs. nitrofuran).

Physical Properties

  • Melting Points : While the target compound's melting point is unspecified, analogs provide context:
    • ’s benzamides exhibit high melting points (237–294°C), attributed to hydrogen bonding and aromatic stacking .
    • ’s Rip-B melts at 90°C, likely due to reduced rigidity from the dimethoxyphenethyl chain .
    • The target’s sulfonamido group and rigid benzothiazole core suggest a melting point closer to ’s range.

Spectral Data

  • IR Spectroscopy :
    • The target compound’s sulfonamido group would show S=O stretches (~1150–1350 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
    • ’s imidazole derivatives exhibit C≡N stretches (~2200 cm⁻¹), absent in the target .
    • ’s triazole-thiones display C=S stretches (~1250 cm⁻¹), similar to the sulfonamido S=O but distinct in electronic environment .

Biological Activity

Overview

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is associated with various pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Benzothiazole moiety : Known for diverse biological activities.
  • Sulfonamide group : Often enhances antibacterial properties.
  • Chlorine substituents : May influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase and topoisomerases, disrupting DNA replication and leading to cell death in bacteria and cancer cells.
  • Apoptosis Induction : It has been shown to promote apoptosis in tumor cells through caspase-dependent pathways, which can be particularly effective in hypoxic conditions typical of many tumors .
  • Antimicrobial Activity : The sulfonamide group contributes to its antibacterial properties by interfering with bacterial folic acid synthesis.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : Human lung adenocarcinoma (A549) and malignant melanoma (WM115).
  • Methods Used : WST-1 assay for cell viability, caspase 3/7 assay for apoptosis detection.
  • Findings : The compound showed a dose-dependent decrease in cell viability with IC50 values indicating effective cytotoxicity at specific concentrations.
Cell LineIC50 Value (μM)Mechanism of Action
A54930Apoptosis induction
WM11525DNA damage

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

  • Target Bacteria : Various strains including E. coli and Staphylococcus aureus.
  • Results : Exhibited significant inhibition of bacterial growth at low concentrations, reinforcing its potential as an antimicrobial agent.

Case Studies

  • Cytotoxicity in Hypoxic Conditions :
    A study assessed the effects of the compound on A549 cells under hypoxia (1% O2). Results indicated enhanced cytotoxicity compared to normoxic conditions, suggesting its potential as a hypoxia-selective anticancer agent .
  • Comparative Analysis with Other Compounds :
    In comparative studies with other benzothiazole derivatives, this compound demonstrated superior activity against certain cancer cell lines due to its unique structural features.

Q & A

Q. What are the critical steps in synthesizing N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiazole core and sulfonamide coupling. Key steps include:
  • Benzothiazole ring formation : React 4,7-dichloro-2-aminobenzothiazole with a benzoyl chloride derivative under reflux in anhydrous DMF or dichloromethane .
  • Sulfonamide coupling : Use 4-methylbenzenesulfonyl chloride with a tertiary amine base (e.g., triethylamine) to activate the amine intermediate. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC and HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Confirm substituent positions via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C-NMR (carbonyl peaks ~168 ppm) .
  • HPLC-MS : Verify molecular weight (e.g., [M+H]+^+ at m/z ~490) and check for impurities (<2% area) .
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm stereoelectronic effects .

Q. What strategies are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize target-based assays due to the compound’s sulfonamide and benzothiazole motifs, which are linked to enzyme inhibition:
  • Kinase/Protease inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., EGFR kinase) at 10 µM–1 mM concentrations .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC50_{50} values to reference drugs .
  • Molecular docking : Pre-screen against protein targets (e.g., PARP-1) using AutoDock Vina to prioritize experimental validation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s functional groups be elucidated?

  • Methodological Answer :
  • Sulfonamide hydrolysis : Perform pH-dependent stability studies (pH 2–12, 37°C) with LC-MS monitoring to identify degradation products (e.g., free sulfonic acid) .
  • Electrophilic substitution : Use 19F^{19}F-NMR or isotopic labeling (13C^{13}C-benzothiazole) to track substituent reactivity in halogenation or nitration reactions .
  • Computational modeling : Apply density functional theory (DFT) to predict transition states for sulfonamide cleavage or benzothiazole ring modifications .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities:
  • Solubility optimization : Test in DMSO/PBS mixtures (1–10% DMSO) with dynamic light scattering (DLS) to assess aggregation .
  • Impurity profiling : Use HPLC-MS to identify trace byproducts (e.g., dechlorinated analogs) that may interfere with bioassays .
  • Dose-response validation : Replicate assays in triplicate across independent labs, reporting IC50_{50} values with 95% confidence intervals .

Q. What methodologies support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Functional group variation : Synthesize analogs (e.g., replace 4-methylbenzenesulfonamide with morpholine sulfonamide) and compare bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate electronic/steric parameters (e.g., Hammett σ, molar refractivity) with inhibitory potency .
  • Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS to guide toxicity SAR .

Q. How can degradation pathways be characterized under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to oxidative (H2 _2O2_2), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) conditions. Analyze degradation products via LC-MS/MS .
  • Kinetic studies : Calculate half-life (t1/2_{1/2}) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .
  • Stabilization strategies : Co-crystallize with cyclodextrins or formulate into nanoparticles to enhance stability .

Q. What experimental approaches validate enantiomeric purity in asymmetric derivatives?

  • Methodological Answer :
  • Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers; confirm via circular dichroism (CD) .
  • Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzamide coupling and verify %ee via 1H^1H-NMR with chiral shift reagents .

Q. How can computational tools enhance predictive modeling of this compound’s reactivity?

  • Methodological Answer :
  • Reaction path sampling : Use Gaussian or ORCA to simulate potential energy surfaces for sulfonamide cleavage or benzothiazole ring opening .
  • Machine learning : Train models on PubChem data to predict solubility or toxicity endpoints (e.g., LD50_{50}) .
  • MD simulations : Simulate binding to ATP-binding pockets (e.g., EGFR) over 100 ns to identify critical H-bonding interactions .

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